

Application Notes and Protocols: Isotherm Models for Disperse Red 167 Adsorption

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Compound of Interest		
Compound Name:	Disperse Red 167	
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These application notes provide a comprehensive overview of the isotherm models used to characterize the adsorption of **Disperse Red 167** (DR 167), a common azo dye, onto various adsorbent materials. This document includes a summary of quantitative data from recent studies, detailed experimental protocols for conducting adsorption experiments, and conceptual diagrams to illustrate the experimental workflow and the principles of different isotherm models.

Data Presentation: Isotherm Model Parameters for Disperse Red 167 Adsorption

The following table summarizes the key parameters from various isotherm models for the adsorption of **Disperse Red 167** on different adsorbents as reported in the literature. This allows for a clear comparison of the adsorption capacities and behaviors of the materials.



Adsor bent	Isother m Model	Tempe rature (K)	qm (mg/g)	KL (L/mg)	KF ((mg/g) (L/mg) 1/n)	n	R²	Refere nce
Mg-Fe bimetall ic oxide@ biochar	Langmu ir	298	52.855	-	-	-	> 0.99	[1]
Biochar (from peanut shell)	Langmu ir	298	34.734	-	-	-	> 0.99	[1]
Comme rcial Activate d	ВЕТ	Room Temp.	-	-	-	-	-	[2]
Activate d Carbon from Walnut Shell	Not Specifie d	-	-	-	-	-	-	[3]

Note: '-' indicates that the data was not provided in the cited source.

Experimental Protocols

This section details the methodologies for conducting batch adsorption experiments to study the removal of **Disperse Red 167** from aqueous solutions.

Materials and Reagents

• Adsorbent: As per experimental design (e.g., activated carbon, biochar, etc.).



- Adsorbate: **Disperse Red 167** dye.
- Stock Solution Preparation: A stock solution of DR 167 (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.
- pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions for pH adjustments.
- Equipment:
 - Beakers and conical flasks
 - Mechanical shaker or magnetic stirrer
 - pH meter
 - UV-Vis spectrophotometer
 - Centrifuge or filtration apparatus
 - Oven for drying

Batch Adsorption Experiments

The following protocol outlines a typical batch adsorption study:

- Preparation of Adsorbent: The adsorbent material may require pre-treatment such as
 washing with deionized water to remove impurities, followed by drying in an oven at a
 specific temperature (e.g., 60-80°C) to a constant weight.[1] Some adsorbents might be
 prepared through specific synthesis methods like chemical activation or microwave-assisted
 hydrothermal methods.[1][3]
- Adsorption Procedure:
 - A series of conical flasks are prepared, each containing a fixed volume of DR 167 solution of a known initial concentration (e.g., 50 mg/L).[2]



- A predetermined amount of the adsorbent (e.g., 1.0 g, 2.0 g, 3.0 g) is added to each flask.
 [2]
- The pH of the solutions is adjusted to the desired value using 0.1 M HCl or 0.1 M NaOH.
- The flasks are then agitated in a mechanical shaker at a constant speed (e.g., 200 rpm)
 and temperature for a specified contact time to reach equilibrium.[2]

Sample Analysis:

- After agitation, the solid and liquid phases are separated by centrifugation or filtration.
- The concentration of the remaining DR 167 in the supernatant or filtrate is determined using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of the dye.
- A calibration curve of absorbance versus known concentrations of DR 167 is used to determine the final concentration (Ce).

Data Analysis:

- The amount of DR 167 adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation: qe = (C0 - Ce) * V / m where:
 - C0 is the initial concentration of DR 167 (mg/L).
 - Ce is the equilibrium concentration of DR 167 (mg/L).
 - V is the volume of the solution (L).
 - m is the mass of the adsorbent (g).
- The experimental data (qe vs. Ce) is then fitted to various isotherm models to determine the adsorption characteristics.

Isotherm Models

Adsorption isotherms describe how adsorbates interact with adsorbent materials. The following models are commonly used to analyze the equilibrium data of DR 167 adsorption.

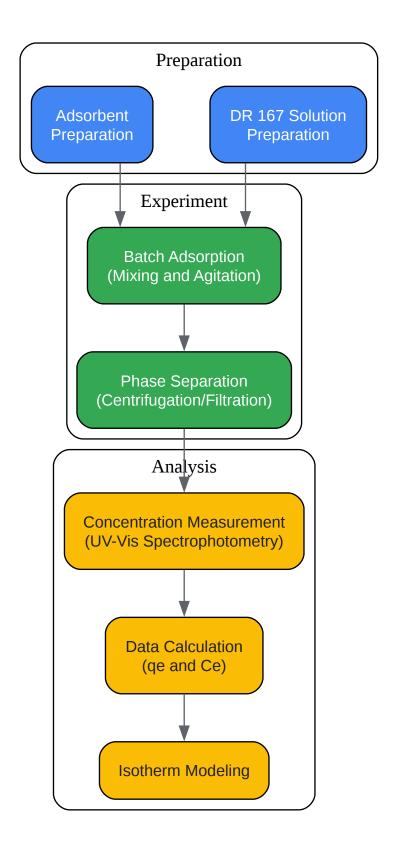


- Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The linearized form is: Ce/qe = (1 / (qm * KL)) + (Ce / qm) where qm is the maximum monolayer adsorption capacity (mg/g) and KL is the Langmuir constant related to the energy of adsorption (L/mg).[4]
- Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.[5] The linearized form is: log(qe) = log(KF) + (1/n) * log(Ce) where KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)) and 1/n is the adsorption intensity.
- Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.[6] The linearized form is: qe = B * In(A) + B * In(Ce) where B = RT/b, b is the Temkin constant related to the heat of adsorption, A is the Temkin isotherm equilibrium binding constant (L/g), R is the universal gas constant (8.314 J/mol·K), and T is the absolute temperature (K).[7]
- Dubinin-Radushkevich (D-R) Isotherm: This model is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface.[8] [9] It helps to determine the nature of the adsorption process (physical or chemical). The linearized form is: $ln(qe) = ln(qm) (\beta * \epsilon^2)$ where qm is the theoretical saturation capacity (mg/g), β is a constant related to the mean free energy of adsorption per mole of the adsorbate (mol²/J²), and ϵ is the Polanyi potential, which can be calculated as $\epsilon = RT * ln(1 + 1/Ce)$. The mean free energy of adsorption, E (kJ/mol), can be calculated as E = 1 / sqrt(2 β). If E < 8 kJ/mol, the adsorption is physical; if 8 < E < 16 kJ/mol, it is ion exchange; and if E > 16 kJ/mol, it is chemical.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual basis of the different isotherm models.

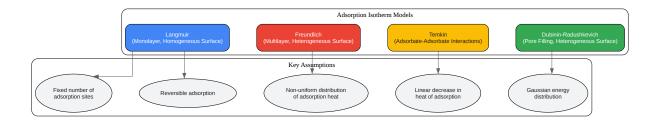




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Caption: Experimental workflow for a batch adsorption study of **Disperse Red 167**.





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Caption: Conceptual overview of common adsorption isotherm models and their key assumptions.

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